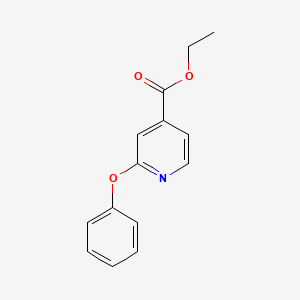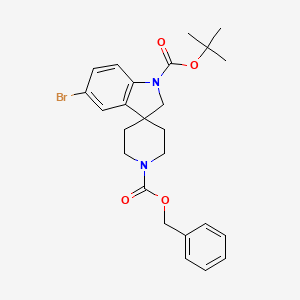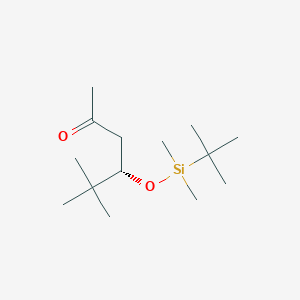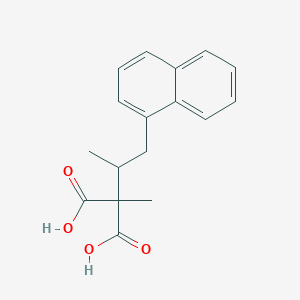![molecular formula C19H27N7 B14012805 [6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine CAS No. 7128-27-0](/img/structure/B14012805.png)
[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- is a complex organic compound with a unique structure that combines elements of pyridine, pyrimidine, and piperazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- typically involves multi-step organic reactions. The process often starts with the preparation of the pyrido[4,3-d]pyrimidine core, followed by the introduction of the hydrazinyl group and the piperazinyl moiety. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- include other pyrido[4,3-d]pyrimidine derivatives with different substituents and functional groups. Examples include:
- Pyrido[4,3-d]pyrimidine derivatives with different hydrazinyl or piperazinyl groups.
- Compounds with variations in the phenylmethyl group or other substituents.
Uniqueness
The uniqueness of Pyrido[4,3-d]pyrimidine,4-hydrazinyl-5,6,7,8-tetrahydro-2-(4-methyl-1-piperazinyl)-6-(phenylmethyl)- lies in its specific combination of functional groups and structural features
Propriétés
Numéro CAS |
7128-27-0 |
|---|---|
Formule moléculaire |
C19H27N7 |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine |
InChI |
InChI=1S/C19H27N7/c1-24-9-11-26(12-10-24)19-21-17-7-8-25(13-15-5-3-2-4-6-15)14-16(17)18(22-19)23-20/h2-6H,7-14,20H2,1H3,(H,21,22,23) |
Clé InChI |
CRHSSDFHANGINT-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC3=C(CN(CC3)CC4=CC=CC=C4)C(=N2)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Bromophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14012728.png)
![7-Bromo-3,4-dihydro-2h-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B14012734.png)





![Propanedinitrile, 2-[[4-[bis(2-chloroethyl)amino]-3-methoxyphenyl]methylene]-](/img/structure/B14012781.png)
![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)

![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![2-({(e)-[4-(Dimethylamino)phenyl]methylidene}amino)-4-nitrophenol](/img/structure/B14012809.png)

